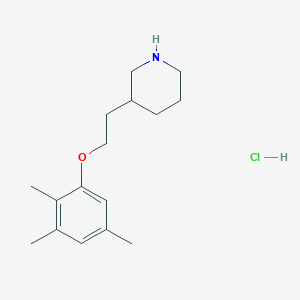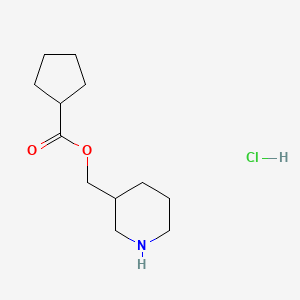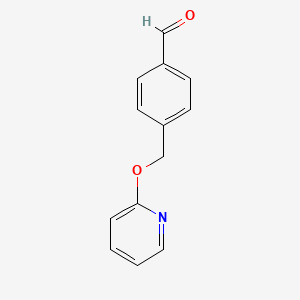![molecular formula C15H24ClNO B1397472 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219949-14-0](/img/structure/B1397472.png)
3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219949-14-0. It has a molecular weight of 269.81 . The IUPAC name for this compound is 3-((4-isopropylbenzyloxy)methyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H23NO.ClH/c1-12(2)15-5-3-13(4-6-15)10-17-11-14-7-8-16-9-14;/h3-6,12,14,16H,7-11H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Medicine and Industry
Pyrrolidine derivatives, including those similar to 3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride, have notable biological effects. Many pyrrolidine compounds are successfully used in medicine. They also find applications in industries, such as dyes or agrochemicals. The study of their chemistry is significant for modern science. The synthesis of pyrrolidines through [3+2] cycloaddition indicates potential in expanding the scope of applications in various fields (Żmigrodzka et al., 2022).
Synthesis of N-Protected Methyl 5-Substituted-4-Hydroxypyrrole-3-Carboxylates
A study describes the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, a process starting from N-protected α-amino acids. Pyrrolidine derivatives like this compound can be integral in the synthesis of functionalized heterocycles (Grošelj et al., 2013).
Influenza Neuraminidase Inhibitors
Pyrrolidine cores have been used in the design and synthesis of influenza neuraminidase inhibitors. This includes the development of potent inhibitors like A-192558, which demonstrates the potential of pyrrolidine derivatives in antiviral therapies (Wang et al., 2001).
Anti-Microbial and Anti-Fungal Properties
Pyrrolidine derivatives exhibit significant biological relevance, showing anti-microbial and anti-fungal properties. This includes activity against fungi like Cryptococcus neoformans and bacteria like Staphylococcus aureus, indicating their potential in pharmaceutical applications (Masila et al., 2020).
Antiviral Activity in Human Rhinovirus Inhibition
Compounds with pyrrolidine structures demonstrate notable antiviral activities. For instance, certain pyrrolidine derivatives have been found effective against all human rhinovirus serotypes, highlighting their potential in treating viral infections (Patick et al., 2005).
Synthesis of Functionalized Pyrrolidines for Tumor Cell Inhibition
Functionalized pyrrolidines have been synthesized and evaluated for their potential in inhibiting the growth of tumor cells, such as glioblastoma and melanoma cells. This research suggests the role of pyrrolidine derivatives in developing cancer therapies (Fiaux et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)15-5-3-13(4-6-15)10-17-11-14-7-8-16-9-14;/h3-6,12,14,16H,7-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJOOPIAVISRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219949-14-0 | |
| Record name | Pyrrolidine, 3-[[[4-(1-methylethyl)phenyl]methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)

![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)

![4-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397400.png)
![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)
![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)
![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)
![2-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397406.png)
![2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397407.png)
![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)
![4-[2-(3-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride](/img/structure/B1397409.png)
![3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397410.png)
